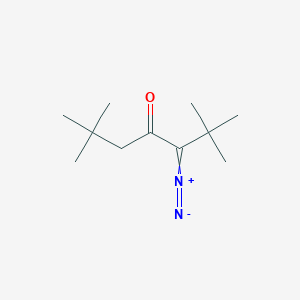
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group and a tetramethyl-substituted heptene backbone
Méthodes De Préparation
The synthesis of 3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate typically involves the diazotization of 2,2,6,6-tetramethylhept-3-en-4-one. The reaction conditions often include the use of nitrous acid or other diazotizing agents under acidic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate involves the formation of reactive intermediates through the diazonium group. These intermediates can interact with various molecular targets, leading to the desired chemical transformations. The pathways involved often include nucleophilic substitution and electron transfer processes.
Comparaison Avec Des Composés Similaires
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate can be compared with other diazonium compounds and tetramethyl-substituted alkenes. Similar compounds include:
2,2,6,6-Tetramethyl-3,5-heptanedione: Known for its use as a ligand in metal complexes.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III): Used in the synthesis of thin films and ceramic materials.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
61350-02-5 |
|---|---|
Formule moléculaire |
C11H20N2O |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
3-diazo-2,2,6,6-tetramethylheptan-4-one |
InChI |
InChI=1S/C11H20N2O/c1-10(2,3)7-8(14)9(13-12)11(4,5)6/h7H2,1-6H3 |
Clé InChI |
SDFRLWBUGGEEKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=O)C(=[N+]=[N-])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


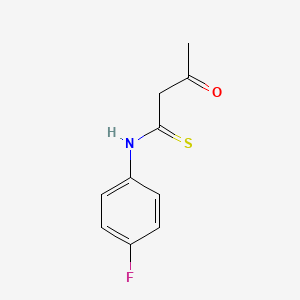
![N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine](/img/structure/B14583091.png)

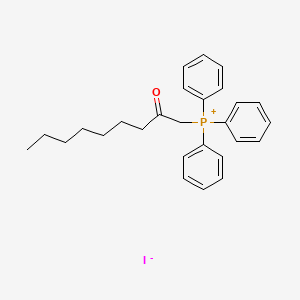
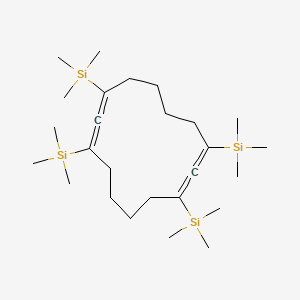
![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)
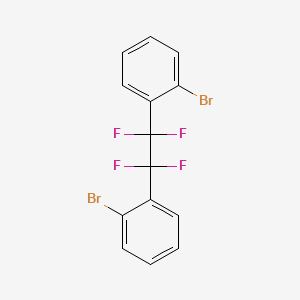
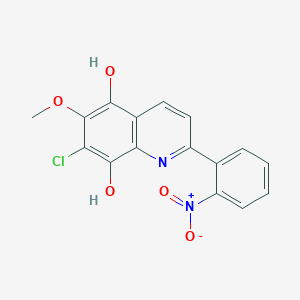
![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)
![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
silane](/img/structure/B14583153.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)
